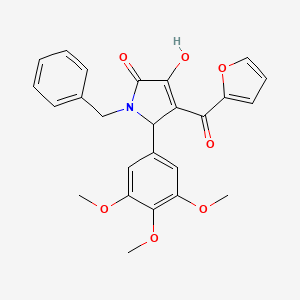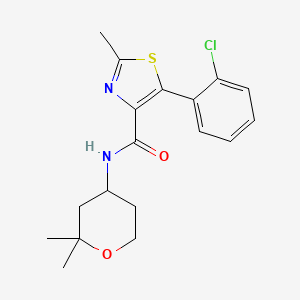![molecular formula C14H20N2O4S B11127382 1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11127382.png)
1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide is a chemical compound with the molecular formula C13H19NO3S It is known for its unique structure, which includes a piperidine ring substituted with a methoxy-methylphenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide
- 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxamide
- 1-[(4-Methylphenyl)sulfonyl]piperidine-3-carboxamide
Uniqueness
1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups on the phenyl ring can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20N2O4S |
|---|---|
Molecular Weight |
312.39 g/mol |
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O4S/c1-10-8-12(5-6-13(10)20-2)21(18,19)16-7-3-4-11(9-16)14(15)17/h5-6,8,11H,3-4,7,9H2,1-2H3,(H2,15,17) |
InChI Key |
HNSSEIUUHCVWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B11127299.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11127306.png)
![(5E)-5-[(2-phenyl-2H-chromen-3-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11127321.png)
![benzyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11127324.png)
![3-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11127334.png)
![6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127357.png)
![1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127360.png)

![1-(azepan-1-yl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11127387.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11127400.png)

![N-{2-[(1E)-1-cyano-2-(3,4-dimethoxyphenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide](/img/structure/B11127404.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11127407.png)
